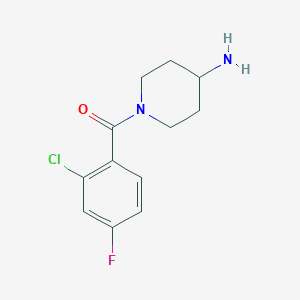

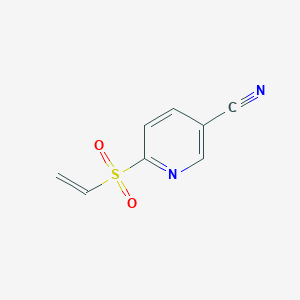

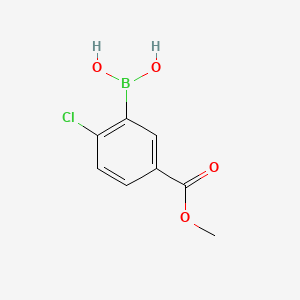

7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a key structural component of this compound, is widely utilized in drug discovery due to its versatility and ability to improve pharmacokinetic properties . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. This compound, with its pyrrolidine scaffold, can be used to design novel biologically active compounds with target selectivity, potentially leading to the development of new therapeutic agents.

Enhancing 3D Molecular Diversity

The non-planarity of the pyrrolidine ring introduces three-dimensional (3D) diversity into molecular structures, a phenomenon known as "pseudorotation" . This structural feature is crucial for the design of molecules with enhanced binding properties and selectivity towards biological targets, which is essential for the development of drugs with fewer side effects and improved efficacy.

Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates . The spatial orientation of substituents can lead to different biological activities due to the varying binding modes to enantioselective proteins. This compound can be used to study the effects of stereochemistry on drug-receptor interactions, aiding in the design of more effective and selective drugs.

Anti-Tubercular Activity

Compounds with pyrrolidine rings have been investigated for their potential anti-tubercular activity . By modifying the pyrrolidine structure, researchers can synthesize derivatives with significant activity against Mycobacterium tuberculosis, contributing to the fight against tuberculosis, especially in the context of multi-drug resistant strains.

Anticancer Research

The pyrrolidine scaffold is also explored for its anticancer properties. Derivatives of pyrrolidine have shown promise in inhibiting cancer cell growth and proliferation . This compound could serve as a starting point for the synthesis of new anticancer agents, potentially leading to treatments that are more targeted and less toxic to healthy cells.

Modifying Physicochemical Parameters

The introduction of the pyrrolidine ring into molecules is a strategic choice to modify physicochemical parameters, such as solubility and stability, which are critical for drug absorption and distribution . This compound can be used to optimize the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of potential drug candidates, enhancing their chances of success in clinical trials.

Designing Ligands for Protein Targets

The compound’s structure allows for the design of ligands with high affinity and specificity for protein targets . By studying the binding conformation of related structures, medicinal chemists can design new molecules that effectively interact with proteins involved in various diseases, paving the way for novel therapeutic approaches.

Exploration of Bioactive Molecules

Lastly, the pyrrolidine ring is a common feature in bioactive molecules with diverse biological activities . Research involving this compound can lead to the discovery of new bioactive molecules with applications in treating a wide range of conditions, from viral infections to chronic diseases.

properties

IUPAC Name |

7-chloro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZBPEQJWFSYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659618 | |

| Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine | |

CAS RN |

1204701-70-1 | |

| Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

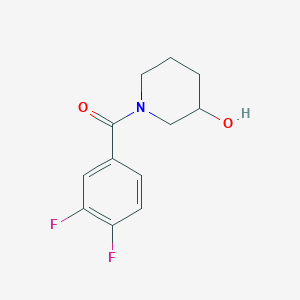

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)